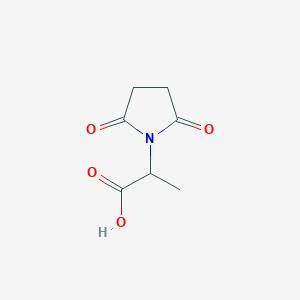

2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid” is also known as “N-(Propionyloxy)succinimide”, “1-(1-Oxopropoxy)-2,5-pyrrolidinedione”, “2,5-Dioxopyrrolidin-1-yl-propanoate”, “Propanoic acid-NHS ester”, and “Propionyl-Osu”. It has a molecular weight of 171.15 .

Molecular Structure Analysis

The molecular formula of “2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid” is C7H9NO4 . The InChI code is 1S/C7H9NO4/c1-4(7(11)12)8-5(9)2-3-6(8)10/h4H,2-3H2,1H3,(H,11,12) .Chemical Reactions Analysis

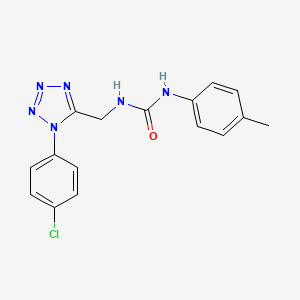

The reaction between aminoguanidine and succinic acid in water under acid catalysis yields a mixture of guanyl- and digyanylhydrazides of succinic acid, which turns into a poorly separable mixture of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid (3) and 3,3’-(ethane-1,2-diyl)bis(1H-1,2,4-triazol-5-amine) (5) in basic media .Physical And Chemical Properties Analysis

The compound has a melting point of 104-105°C . It is a powder at room temperature .Scientific Research Applications

Organic Synthesis

Researchers use 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid for various organic transformations:

- NHS Ester Derivatization : The compound’s NHS ester reacts with amines, enabling peptide and protein labeling, surface modification, and bioconjugation .

Anticonvulsant Properties

Recent studies explore the anticonvulsant effects of related compounds:

- N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) : Investigated for its impact on seizure threshold in animal models .

- In Vivo/In Vitro Studies : Researchers assess the efficacy of AS-1 derivatives in managing seizures .

Chemical Biology

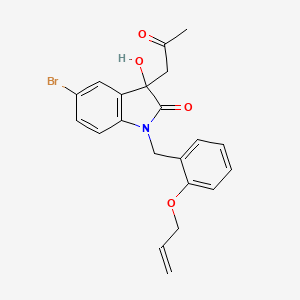

The compound’s unique structure contributes to chemical biology research:

- Zwitterionic Forms : Investigations reveal that compound 3 exists in both unionized and zwitterionic forms, impacting its behavior in biological systems .

Hybrid Materials

Researchers explore hybrid materials incorporating this compound:

Safety and Hazards

Mechanism of Action

properties

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4/c1-4(7(11)12)8-5(9)2-3-6(8)10/h4H,2-3H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCESWPKOLYIMNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C(=O)CCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2412794.png)

![1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B2412797.png)

![N-[2-(2-methoxyphenyl)ethyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2412802.png)

![2-Ethoxy-4-methyl-N-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]-5-propan-2-ylbenzenesulfonamide](/img/structure/B2412807.png)

![2-((9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2412815.png)